![molecular formula C15H14ClN3O4S B6105786 N-[2-(aminocarbonyl)phenyl]-2-chloro-5-[(methylsulfonyl)amino]benzamide](/img/structure/B6105786.png)
N-[2-(aminocarbonyl)phenyl]-2-chloro-5-[(methylsulfonyl)amino]benzamide
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Overview
Description
N-[2-(aminocarbonyl)phenyl]-2-chloro-5-[(methylsulfonyl)amino]benzamide, also known as NMSBA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
N-[2-(aminocarbonyl)phenyl]-2-chloro-5-[(methylsulfonyl)amino]benzamide has been the subject of scientific research due to its potential applications in the field of medicine. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of anti-cancer drugs. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Mechanism of Action
The mechanism of action of N-[2-(aminocarbonyl)phenyl]-2-chloro-5-[(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in the regulation of cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory and analgesic properties, and activation of the AMPK pathway. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(aminocarbonyl)phenyl]-2-chloro-5-[(methylsulfonyl)amino]benzamide in lab experiments is its ability to inhibit the growth of cancer cells in vitro, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are a number of future directions for research on N-[2-(aminocarbonyl)phenyl]-2-chloro-5-[(methylsulfonyl)amino]benzamide, including the development of anti-cancer drugs based on its structure and mechanism of action, further study of its anti-inflammatory and analgesic properties, and investigation of its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, further research is needed to determine the safety and efficacy of this compound in vivo, and to identify any potential side effects or toxicities.
Synthesis Methods
N-[2-(aminocarbonyl)phenyl]-2-chloro-5-[(methylsulfonyl)amino]benzamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitrobenzoic acid with N-(2-aminophenyl)carbamate in the presence of a reducing agent. The resulting product is then treated with methylsulfonyl chloride to yield this compound.
properties
IUPAC Name |
N-(2-carbamoylphenyl)-2-chloro-5-(methanesulfonamido)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c1-24(22,23)19-9-6-7-12(16)11(8-9)15(21)18-13-5-3-2-4-10(13)14(17)20/h2-8,19H,1H3,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMDZGZCAJQBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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